An In-Depth Technical Guide to 2-(3-Boc-aminophenyl)-3-hydroxypyridine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-(3-Boc-aminophenyl)-3-hydroxypyridine: Synthesis, Properties, and Applications
Introduction
2-(3-Boc-aminophenyl)-3-hydroxypyridine is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and drug discovery. Its unique molecular architecture, which combines a 3-hydroxypyridine scaffold with a Boc-protected aminophenyl moiety, presents a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The 3-hydroxypyridine core is a known pharmacophore, while the aminophenyl group offers a strategic point for further functionalization, making this compound a valuable intermediate in the development of new chemical entities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, grounded in established chemical principles and data from analogous structures.
Chemical Properties and Data
While a specific CAS number for 2-(3-Boc-aminophenyl)-3-hydroxypyridine is not publicly cataloged, its chemical properties can be reliably predicted based on its constituent functional groups and data from its precursors and structural isomers.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₁₆H₁₈N₂O₃ | Elemental composition |
| Molecular Weight | 286.33 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to light brown solid | Based on the appearance of its precursor, 2-amino-3-hydroxypyridine.[1] |
| Melting Point | Not determined; expected to be a solid at room temperature | Most Boc-protected amines and biaryl compounds are solids. |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Typical for moderately polar organic compounds. |
| pKa | The 3-hydroxyl group is weakly acidic, and the pyridine nitrogen is weakly basic. | General properties of hydroxypyridines and pyridines. |
| Storage | Store in a cool, dry place away from light and strong oxidizing agents. | Standard practice for stable organic compounds. |
Synthetic Pathway: A Plausible Approach via Suzuki-Miyaura Coupling
The most logical and efficient synthetic route to 2-(3-Boc-aminophenyl)-3-hydroxypyridine is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in the synthesis of biaryl compounds and is tolerant of a wide range of functional groups.[2][3]
The proposed synthesis involves two key steps:
-
Boc-protection of 2-amino-3-hydroxypyridine: The commercially available 2-amino-3-hydroxypyridine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions at the amino group during the subsequent coupling step.
-
Suzuki-Miyaura Coupling: The resulting Boc-protected 2-amino-3-hydroxypyridine is then coupled with 3-(Boc-amino)phenylboronic acid. Alternatively, a halogenated derivative of 3-hydroxypyridine can be coupled with the boronic acid. A more direct approach would involve the coupling of a halogenated 3-hydroxypyridine with 3-(Boc-amino)phenylboronic acid. For this guide, we will consider the coupling of 2-chloro-3-hydroxypyridine with 3-(Boc-amino)phenylboronic acid.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of 2-(3-Boc-aminophenyl)-3-hydroxypyridine via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials:
-
2-Chloro-3-hydroxypyridine (1.0 eq)
-
3-(Boc-amino)phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-3-hydroxypyridine, 3-(Boc-amino)phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-Boc-aminophenyl)-3-hydroxypyridine.
Spectroscopic and Reactivity Analysis
Predicted Spectroscopic Data
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The Boc group will exhibit a characteristic singlet at approximately 1.5 ppm (9H). The N-H proton of the carbamate will appear as a singlet, and the O-H proton of the hydroxyl group will also be a singlet, both of which are exchangeable with D₂O.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, the carbonyl carbon of the Boc group (around 150-155 ppm), and the quaternary and methyl carbons of the tert-butyl group.
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IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretch of the carbamate (~3300-3400 cm⁻¹), C=O stretch of the carbamate (~1700-1720 cm⁻¹), and C=C/C=N stretching of the aromatic rings (~1450-1600 cm⁻¹).[4]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.
Chemical Reactivity
The reactivity of 2-(3-Boc-aminophenyl)-3-hydroxypyridine is governed by its key functional groups:
-
Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to liberate the free amine, which can then be used for further derivatization, such as amide bond formation or arylation.
-
3-Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation to introduce further diversity. Its acidity is relatively low, but it can be deprotonated with a suitable base.
-
Pyridine and Phenyl Rings: Both aromatic rings are susceptible to electrophilic aromatic substitution, although the pyridine ring is generally less reactive than the phenyl ring. The positions of substitution will be directed by the existing substituents.
Applications in Drug Discovery
The 2-(3-aminophenyl)-3-hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
Potential Therapeutic Areas
-
Oncology: Pyridine and aminophenyl motifs are present in numerous kinase inhibitors and other anticancer agents.[5][6] The ability to deprotect the Boc group and functionalize the resulting amine allows for the synthesis of libraries of compounds for screening against various cancer cell lines and kinase targets.
-
Inflammatory Diseases: Compounds containing the hydroxypyridine scaffold have been investigated for their anti-inflammatory properties.[7][8]
-
Neurodegenerative Diseases: The pyridine ring is a common feature in centrally active compounds.
-
Infectious Diseases: Pyridine derivatives have been explored as potential antibacterial and antiviral agents.[2]
Logical Pathway for Drug Development
Caption: A logical workflow from the core molecule to a preclinical drug candidate.
Safety and Handling
While specific toxicity data for 2-(3-Boc-aminophenyl)-3-hydroxypyridine is unavailable, it should be handled with the standard precautions for laboratory chemicals. The precursor, 2-amino-3-hydroxypyridine, is known to be an irritant.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-(3-Boc-aminophenyl)-3-hydroxypyridine represents a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its synthesis via a Suzuki-Miyaura coupling is a feasible and efficient approach. The presence of multiple modifiable functional groups provides a rich platform for the generation of diverse chemical libraries for screening against a wide range of biological targets. This technical guide serves as a foundational resource for researchers and scientists looking to explore the chemistry and therapeutic potential of this promising molecular scaffold.
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